molecular formula C12H11ClN2O2S B2658422 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396859-33-8

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Cat. No. B2658422
CAS RN: 1396859-33-8
M. Wt: 282.74
InChI Key: QPPMPJNORLXMSV-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate” is a chemical compound with a molecular weight of 240.71 . It is a solid substance and is often used in various fields of science and technology.


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chloro-1,3-benzothiazol-2-yl)-3-azetidinol . The InChI code is 1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 240.71 . The InChI code is 1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2 .

Scientific Research Applications

Syntheses and Applications of Benzo[d]thiazol Derivatives

Benzo[d]thiazol derivatives, a closely related chemical class, have been extensively studied for their potential applications across various fields of science, including medicinal chemistry and materials science. These compounds are known for their versatile pharmacological properties, including antidepressant and anticonvulsant activities, which highlight their importance in drug development. For instance, a study on the synthesis of benzo[d]thiazol-2(3H)-one derivatives demonstrated significant antidepressant and anticonvulsant effects, suggesting the therapeutic potential of these compounds in treating neurological disorders (Qing‐Hao Jin et al., 2019).

Future Directions

Benzothiazole compounds have attracted considerable attention in anticancer research . Modified benzothiazole derivatives having additional functional groups may have enhanced biological activity . Therefore, “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate” and similar compounds could be potential candidates for future research in this area.

properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7(16)17-8-5-15(6-8)12-14-11-9(13)3-2-4-10(11)18-12/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPMPJNORLXMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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